molecular formula C4H2N4O2 B13958157 (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile

(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile

Cat. No.: B13958157
M. Wt: 138.08 g/mol
InChI Key: GUQPCELUXYNPLH-XVNBXDOJSA-N
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Description

(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyimino group and a nitrile group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of nitrile oxides with amidoximes. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and other derivatives that retain the core oxadiazole structure.

Scientific Research Applications

(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research, and detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)propanenitrile
  • (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)butanenitrile
  • (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)pentanenitrile

Uniqueness

(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyimino group, in particular, plays a crucial role in its interactions and reactions, setting it apart from other similar compounds.

Properties

Molecular Formula

C4H2N4O2

Molecular Weight

138.08 g/mol

IUPAC Name

(2E)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile

InChI

InChI=1S/C4H2N4O2/c5-1-3(7-9)4-6-2-10-8-4/h2,9H/b7-3+

InChI Key

GUQPCELUXYNPLH-XVNBXDOJSA-N

Isomeric SMILES

C1=NC(=NO1)/C(=N/O)/C#N

Canonical SMILES

C1=NC(=NO1)C(=NO)C#N

Origin of Product

United States

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